molecular formula C22H30F3N5O B10989511 2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone

2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone

Cat. No.: B10989511
M. Wt: 437.5 g/mol
InChI Key: UFPDPTVOLOAHFH-UHFFFAOYSA-N
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Description

2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclohexyl ring formation: The cyclohexyl ring can be synthesized via a Diels-Alder reaction between a diene and a dienophile.

    Triazolopyrazine ring formation: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Final coupling: The final step involves coupling the different fragments using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, especially at the trifluoromethyl group, where nucleophiles can replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving its target enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds, which may lack one or more of these functional groups or have different structural arrangements.

Biological Activity

The compound 2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone exhibits significant potential in various biological applications due to its unique structural features. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H30F3N5OC_{22}H_{30}F_{3}N_{5}O with a molecular weight of approximately 437.5 g/mol. The structure incorporates a cyclohexyl ring substituted with a pyrrole moiety and a trifluoromethyl group attached to a triazolo-pyrazine unit.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : The presence of the pyrrole and triazole moieties allows for potential binding to specific receptors involved in cellular signaling pathways.
  • Enzyme Modulation : The compound may influence the activity of enzymes related to metabolic processes or signal transduction.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrrole and triazole structures. For instance, derivatives similar to our compound have demonstrated significant activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that our compound may exhibit comparable or enhanced antimicrobial effects .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been suggested based on its structural components. Compounds with similar scaffolds have been shown to reduce pro-inflammatory cytokine levels in vitro, indicating potential use in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study evaluated several pyrrole derivatives for their antibacterial activity. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus, with MIC values significantly lower than traditional antibiotics like ciprofloxacin . This suggests that our compound may also serve as a lead structure for developing new antibacterial agents.

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, compounds similar to our target were tested for their ability to inhibit cytokine production in human cell lines. Results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with these compounds . This positions our compound as a candidate for further exploration in inflammatory disease models.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Pyrrole Derivative AContains pyrrole and trifluoromethyl groupsAntimicrobial (MIC: 3.12 μg/mL)
Triazole Derivative BSimilar triazolo-pyrazine frameworkAnti-inflammatory (cytokine inhibition)
Our CompoundCyclohexyl-pyrrole-triazole structurePotentially broad-spectrum antimicrobial and anti-inflammatory

Properties

Molecular Formula

C22H30F3N5O

Molecular Weight

437.5 g/mol

IUPAC Name

2-(4-tert-butyl-1-pyrrol-1-ylcyclohexyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethanone

InChI

InChI=1S/C22H30F3N5O/c1-20(2,3)16-6-8-21(9-7-16,29-10-4-5-11-29)14-18(31)28-12-13-30-17(15-28)26-27-19(30)22(23,24)25/h4-5,10-11,16H,6-9,12-15H2,1-3H3

InChI Key

UFPDPTVOLOAHFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2)N4C=CC=C4

Origin of Product

United States

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